Asoprisnil Receptor Binding Selectivity: Glucocorticoid Receptor Sparing Compared to Mifepristone
Asoprisnil demonstrates significantly reduced glucocorticoid receptor (GR) antagonism relative to mifepristone, a critical differentiation for experimental applications requiring minimized hypothalamic-pituitary-adrenal (HPA) axis disruption. In cellular antagonist assays using human GR ligand-binding domains expressed in COS7 cells, asoprisnil exhibited an IC50 of 85 nM for GR antagonism [1]. In contrast, mifepristone (RU486) displays potent GR antagonism with reported IC50 values of approximately 2.6 nM in comparable in vitro assay systems . This represents an approximately 33-fold difference in GR inhibitory potency.
| Evidence Dimension | Glucocorticoid Receptor (GR) Antagonism Potency (IC50) |
|---|---|
| Target Compound Data | 85 nM (asoprisnil) |
| Comparator Or Baseline | Mifepristone: 2.6 nM |
| Quantified Difference | Asoprisnil is approximately 33-fold less potent as a GR antagonist compared to mifepristone |
| Conditions | Human GR ligand-binding domain expressed in COS7 cells; antagonist mode in presence of dexamethasone (Gal4 hybrid assay) |
Why This Matters
Investigators requiring selective PR modulation without confounding GR-mediated effects on stress hormone regulation or metabolic parameters should select asoprisnil over mifepristone based on this quantitative selectivity advantage.
- [1] BindingDB BDBM50375423. Antagonist activity at human GR ligand binding domain expressed in african green monkey COS7 cells. IC50: 85 nM. View Source
